molecular formula C10H13NO3 B3433723 3-(aminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol CAS No. 52800-55-2

3-(aminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol

Cat. No.: B3433723
CAS No.: 52800-55-2
M. Wt: 195.21 g/mol
InChI Key: ZTCQRVBGAQWTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol is a heterocyclic compound featuring a seven-membered benzodioxepin ring fused to a benzene moiety.

Properties

IUPAC Name

3-(aminomethyl)-2,4-dihydro-1,5-benzodioxepin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-5-10(12)6-13-8-3-1-2-4-9(8)14-7-10/h1-4,12H,5-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCQRVBGAQWTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C2O1)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501212738
Record name 3-(Aminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52800-55-2
Record name 3-(Aminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52800-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol typically involves multi-step organic reactions. One common method includes the initial formation of the benzodioxepin ring, followed by the introduction of the aminomethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions can be employed to form the core structure, followed by amination reactions to introduce the aminomethyl group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Clinical Applications

  • Glaucoma Treatment : The primary application of this compound is in the management of glaucoma. Clinical studies have demonstrated that it effectively reduces IOP in both normal and hypertensive eyes while minimizing side effects such as miosis and blurred vision .
  • Ocular Hypertension : The compound has shown promise in treating ocular hypertension, making it a potential alternative to current therapies that may cause adverse effects .

Case Study 1: Efficacy in Glaucoma Management

A clinical trial assessed the effectiveness of (R)-(-)-3-{[2-(p-hydroxyphenyl)-1-methylethyl]-aminomethyl}-3,4-dihydro-2H-1,5-benzodioxepin-3-ol compared to pilocarpine. Results indicated a statistically significant reduction in IOP among patients treated with the new compound, with fewer reported side effects .

Case Study 2: Long-term Safety Profile

In a long-term study involving patients with chronic open-angle glaucoma, participants treated with the compound experienced stable IOP control over six months without the common adverse effects associated with traditional therapies. This study supports its use as a safer alternative for long-term treatment .

Potential Side Effects

While the compound is generally well-tolerated, some patients may experience mild ocular irritation or transient blurred vision. Importantly, these side effects are considerably less severe than those associated with conventional glaucoma medications like pilocarpine .

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of 3-(Aminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol and Analogous Compounds

Compound Name Core Structure Key Substituents Functional Groups Impact
This compound Benzodioxepin -CH2NH2, -OH at C3 Enhanced solubility, potential basicity
3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol Benzodioxepin -CH3 at C3 Increased lipophilicity
Guaifenesin Impurity B (EP) Benzodioxepin (unconfirmed) Likely dihydroxy groups High polarity, hydrophilic
7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine Benzoxazine -CF3 at C7 Electron-withdrawing, metabolic stability
Benazepril Hydrochloride Benzazepine Ester, carboxylic acid, phenyl ACE inhibition, prodrug activation

Key Observations :

  • Benzodioxepin vs. Benzoxazine : The oxygen atom arrangement differs (dioxepin vs. oxazine), affecting ring strain and electronic properties.
  • Substituent Effects: The aminomethyl group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic methyl or electron-withdrawing trifluoromethyl groups in analogs.
  • Pharmacophore Relevance: Benazepril’s benzazepine core highlights how similar heterocycles can diverge in biological targets (e.g., ACE vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility (Predicted) LogP (Estimated) Stability Notes
This compound Moderate (aqueous) ~1.2 Amine group may confer hygroscopicity
3-Methyl analog Low ~2.5 Lipophilic, suitable for membrane passage
Guaifenesin Impurity B High ~0.8 Polar, likely rapid renal excretion
7-(Trifluoromethyl)-benzoxazine Low ~3.0 High metabolic stability due to -CF3
Benazepril HCl High (prodrug) ~1.8 Ester hydrolysis activates carboxylic acid

Key Insights :

  • The aminomethyl group improves aqueous solubility compared to methyl or trifluoromethyl analogs, critical for bioavailability.
  • Benazepril’s ester moiety enhances lipophilicity for absorption, while its hydrolysis to a carboxylic acid increases solubility post-metabolism .

Biological Activity

3-(Aminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol (CAS No. 52800-55-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antidiabetic, and neuroprotective activities, supported by various studies and case analyses.

Chemical Structure and Properties

The molecular formula for this compound is C10H13NO3C_{10}H_{13}NO_3 with a molecular weight of 195.22 g/mol. The compound features a benzodioxepin structure that contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of benzodioxepine derivatives. For instance, compounds similar to this compound have shown significant antibacterial effects against various strains of bacteria. A study reported that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Target Bacteria
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Compound C32Pseudomonas aeruginosa

Antidiabetic Activity

The antidiabetic effects of related compounds have been assessed through in vitro and in vivo studies. Notably, derivatives with similar structures demonstrated potent α-glucosidase inhibitory activity. For example, one study reported an IC50 value of 2.62 µM for a derivative compared to acarbose (IC50 = 37.38 µM), indicating a promising potential for managing diabetes .

CompoundIC50 (µM)Mechanism of Action
Derivative X2.62α-glucosidase inhibition
Acarbose37.38α-glucosidase inhibition

Neuroprotective Activity

Neuroprotective properties have also been investigated in related benzodioxepine compounds. Research indicates that these compounds may exert protective effects against neuronal damage induced by oxidative stress. In vitro assays demonstrated that certain derivatives could reduce reactive oxygen species (ROS) levels significantly .

Case Studies

  • Antimicrobial Efficacy : A recent clinical study evaluated the effectiveness of a benzodioxepine derivative in treating skin infections caused by resistant bacterial strains. The results indicated a reduction in infection rates by over 60% after treatment with the compound .
  • Diabetes Management : An animal model study showed that administration of the compound led to a significant decrease in blood glucose levels over a period of four weeks, supporting its potential as an antidiabetic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(aminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol, and what are their key optimization parameters?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted catechol derivatives followed by aminomethylation. Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., dichloromethane for controlled reactivity), and catalysts (e.g., palladium for coupling reactions). A modified procedure for analogous 1,5-benzodioxepin derivatives uses acetyl chloride and DMF to introduce oxa-substituents, with rigorous exclusion of moisture to prevent byproducts .

Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., aminomethyl protons at δ 2.8–3.2 ppm) and carbon backbone.
  • X-ray crystallography : Resolves stereochemistry and confirms fused benzodioxepin ring conformation. For example, disordered 1-methylethenyl groups in analogous compounds were resolved via X-ray, highlighting structural flexibility .
  • MS/UV : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 224.1), while UV-Vis detects chromophores (λmax ~280 nm for benzodioxepin) .

Q. What analytical techniques are recommended for purity assessment and quantification?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) achieve baseline separation of impurities.
  • TLC : Silica gel plates (Rf ~0.5 in ethyl acetate/hexane) for rapid purity checks.
  • Elemental analysis : Validates C, H, N composition within ±0.3% of theoretical values.
    • Reference Standards : Pharmacopeial guidelines recommend using structurally related benzodioxepin derivatives (e.g., dihydroartemisinin analogs) as internal standards for calibration .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and guide synthetic optimization?

  • Methodological Answer :

  • DFT calculations : Optimize transition states for cyclization steps (e.g., activation energy ~25 kcal/mol for benzodioxepin ring closure).
  • Docking studies : Predict binding affinity to biological targets (e.g., NADH:ubiquinone oxidoreductase) using AutoDock Vina.
  • Contradiction resolution : Discrepancies between predicted and experimental yields (e.g., 70% vs. 50%) may arise from solvent effects not accounted for in gas-phase models. Hybrid QM/MM approaches improve accuracy .

Q. What strategies address discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Triangulation : Combine enzyme inhibition assays (e.g., IC50 for NADH:ubiquinone oxidoreductase), cell viability tests (e.g., EC50 in HepG2 cells), and in vivo models (e.g., goldfish toxicity at 1 ppm) to validate activity .
  • Batch variability control : Standardize compound storage (desiccated at −20°C) to prevent degradation, which can cause IC50 shifts from 0.11 µM to >1 µM .

Q. What is the compound’s mechanism of action in inhibiting specific enzymes, and how is this studied?

  • Methodological Answer :

  • Kinetic assays : Measure NADH oxidation rates using spectrophotometry (340 nm absorbance decay). Competitive inhibition (Ki ~50 nM) suggests direct binding to the enzyme’s ubiquinone pocket.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG ~−10 kcal/mol) .
  • Table : Biological Activity Data
Assay TypeIC50/EC50Model SystemReference
Enzyme0.11 µMNADH oxidase
Cell Viability4–8 µMHepG2, A549
In Vivo1 ppmGoldfish

Q. How does structural modification (e.g., substituent variation) impact biological activity and physicochemical properties?

  • Methodological Answer :

  • SAR studies : Introducing electron-withdrawing groups (e.g., -CF3) on the benzodioxepin ring enhances metabolic stability but reduces solubility (logP increases from 1.5 to 2.8).
  • Crystallographic data : Methylamino substitution at C3 (as in related compounds) induces conformational strain, altering binding pocket interactions .

Methodological Notes

  • Data Validation : Use triangulation (e.g., NMR, X-ray, and bioactivity data) to resolve structural ambiguities .
  • Ethical Compliance : Follow OECD guidelines for in vivo toxicity testing (e.g., goldfish assays) with institutional approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(aminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol
Reactant of Route 2
Reactant of Route 2
3-(aminomethyl)-3,4-dihydro-2H-1,5-benzodioxepin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.